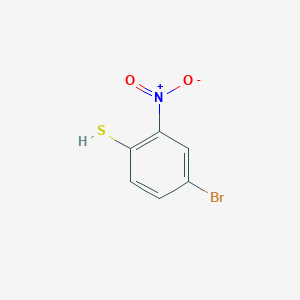
4-(3-Ethoxy-4-hydroxy-phenyl)-4-oxo-butyric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(3-Ethoxy-4-hydroxy-phenyl)-4-oxo-butyric acid” seems to be a derivative of "3-Ethoxy-4-hydroxyphenylacetic acid" and "(3-Ethoxy-4-hydroxyphenyl)(hydroxy)acetic acid" . These compounds are known to have a molecular formula of C10H12O4 . They are part of an antimicrobial mixture used in cosmetic, pharmaceutical, or food compositions .
Molecular Structure Analysis
The molecular structure of “3-Ethoxy-4-hydroxyphenylacetic acid”, a related compound, is available . It has a molecular weight of 196.1999 and a molecular formula of C10H12O4 .Aplicaciones Científicas De Investigación
Protecting Reagents in Peptide Synthesis
One application involves the use of ethoxy-trifluoro-butenone derivatives as protecting reagents in peptide synthesis. These compounds, similar in reactivity to 4-(3-Ethoxy-4-hydroxy-phenyl)-4-oxo-butyric acid due to their functional groups, can protect the N-H terminal of amino acids, facilitating the formation of peptide bonds without racemization. This process is critical for synthesizing specific peptide sequences required in various biochemical and pharmaceutical applications (Gorbunova et al., 1991).
Synthesis of Functionalized (Trifluoromethyl)benzenes and -pyridines
Ethoxy-trifluoromethyl-butyric acid derivatives serve as intermediates in the synthesis of functionalized (trifluoromethyl)benzenes and -pyridines. These compounds are prepared via Wittig methylenation and participate in Diels-Alder reactions to produce phthalates or benzoates, demonstrating their utility in constructing complex molecular architectures for materials science and pharmaceutical synthesis (Volle & Schlosser, 2002).
Oxidative Cleavage of Electron-deficient Acetylenes
Research on the oxidative cleavage of electron-deficient acetylenes, including 4-phenyl-3-butyn-2-one, to afford benzoic and acetic acids, sheds light on reaction mechanisms that could be relevant for derivatives of this compound. These studies help understand the behavior of such compounds under oxidative conditions, which is valuable for organic synthesis and chemical transformation studies (Sawaki et al., 1983).
Interfacial Layer Materials in Polymer Solar Cells
Carboxylic acid functionalized fullerene derivatives, explored as interfacial layers in inverted polymer solar cells, demonstrate the potential of carboxylic acid derivatives, similar in functionality to this compound, in enhancing the efficiency of solar cells. These materials facilitate charge transfer and collection, highlighting the importance of such derivatives in developing renewable energy technologies (Choi et al., 2013).
Synthesis of Optical Active Compounds
The synthesis of R-2-hydroxy-4-phenyl ethyl butyrate from DL-malic acid, involving steps like enzyme activity, resolution, and esterification, represents the application of butyric acid derivatives in producing optically active compounds. These methodologies are crucial for the pharmaceutical industry, particularly in the production of enantiomerically pure substances (Li Li, 2003).
Propiedades
IUPAC Name |
4-(3-ethoxy-4-hydroxyphenyl)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5/c1-2-17-11-7-8(3-4-10(11)14)9(13)5-6-12(15)16/h3-4,7,14H,2,5-6H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFFSXFQTCZSLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)CCC(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-Cyanooxan-4-YL)-3-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B2888901.png)
![8-[(3,5-Dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B2888902.png)
![3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N,N-dimethylpiperidine-1-sulfonamide](/img/structure/B2888903.png)
![2-[3-(4-chlorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2888905.png)
![1-ethyl-2-methyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-1H-imidazole-4-sulfonamide](/img/structure/B2888907.png)


![ethyl 1-(5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylate](/img/structure/B2888914.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3R,4R)-4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]furan-2-carboxylic acid](/img/structure/B2888916.png)

![4-(2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)phenyl acetate](/img/structure/B2888919.png)
